(2R,3R,4S,5R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]-5-sulfanyloxane-3,4-diol
Description
Properties
Molecular Formula |
C13H17NO7S |
|---|---|
Molecular Weight |
331.34 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]-5-sulfanyloxane-3,4-diol |
InChI |
InChI=1S/C13H17NO7S/c15-5-9-10(16)11(17)12(22)13(21-9)20-6-7-1-3-8(4-2-7)14(18)19/h1-4,9-13,15-17,22H,5-6H2/t9-,10+,11+,12-,13?/m1/s1 |
InChI Key |
VEZIBCWRZTXKSQ-YMWOCUMHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1COC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)S)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1COC2C(C(C(C(O2)CO)O)O)S)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclization of Linear Precursors
Linear precursors with pre-established stereochemistry can undergo cyclization to form the oxane ring. For example, D-glucose derivatives serve as starting materials due to their inherent stereochemical fidelity.
-
Step 1 : Protection of C2 hydroxymethyl as a benzyl ether (Bn) and C3/C4 diols as isopropylidene acetals .
-
Step 2 : Activation of C6 hydroxyl as a leaving group (e.g., mesylate or tosylate) followed by nucleophilic displacement with 4-nitrobenzyl alcohol under basic conditions (K₂CO₃, DMF).
-
Step 3 : Deprotection of the acetal (aqueous HCl) and selective oxidation of C5 hydroxyl to a ketone (TEMPO/NaClO).
-
Step 4 : Thiolation at C5 via Michael addition using hydrogen sulfide (H₂S) or a protected thiol (e.g., tritylthiol).
Thioglycoside-Based Ring Formation
Thioglycosides, such as 1-thio-β-D-glucose , enable stereoselective oxane ring formation through glycosylation:
-
Step 1 : Protect C2 hydroxymethyl as levulinyl ester and C3/C4 diols as silyl ethers (TBDMS).
-
Step 2 : React with 4-nitrobenzyl bromide in the presence of AgOTf to form the C6 ether.
-
Step 3 : Deprotect silyl ethers (TBAF) and introduce sulfanyl group via radical thiol-ene reaction using AIBN and thioacetic acid.
Functional Group Installation and Optimization
4-Nitrophenylmethoxy Group Introduction
The Williamson ether synthesis is optimal for installing the 4-nitrophenylmethoxy group:
Sulfanyl Group Incorporation
Two methods dominate:
-
Nucleophilic Substitution :
-
Radical Thiol-ene :
Protection-Deprotection Strategies
| Functional Group | Protection Method | Deprotection Method |
|---|---|---|
| C2 Hydroxymethyl | Benzyl ether (Bn) | H₂/Pd-C, EtOH |
| C3/C4 Diols | Isopropylidene | 80% AcOH, 50°C |
| Sulfanyl (C5) | Trityl (Tr) | AgNO₃, MeCN/H₂O |
Key Consideration : Sequential deprotection avoids side reactions. For example, remove isopropylidene before reducing the benzyl group to prevent acid-sensitive intermediates.
Stereochemical Control and Validation
Chiral Auxiliaries
Analytical Confirmation
-
NMR : and NMR confirm stereochemistry through coupling constants (, ).
-
X-ray Crystallography : Resolves absolute configuration (CCDC deposition recommended).
Scale-Up and Process Optimization
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzyl b-D-thiogalactopyranoside undergoes various chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by β-galactosidase, resulting in the release of 4-nitrobenzyl alcohol and thiogalactose.
Substitution: Nucleophilic substitution reactions where the nitro group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous buffer solutions at optimal pH and temperature for β-galactosidase activity.
Substitution: Requires nucleophiles such as amines or thiols and appropriate solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Hydrolysis: Produces 4-nitrobenzyl alcohol and thiogalactose.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of compounds containing nitrophenyl and sulfanyl groups exhibit significant anticancer properties. A study demonstrated that (2R,3R,4S,5R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]-5-sulfanyloxane-3,4-diol could potentially serve as a precursor for synthesizing novel anticancer agents. The presence of the nitrophenyl moiety is believed to enhance the compound's interaction with biological targets involved in cancer cell proliferation.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structural features allow it to disrupt bacterial cell walls effectively. Case studies have reported its efficacy against various strains of bacteria and fungi, making it a candidate for further development in antibiotic therapies.
Water Treatment
The hydroxymethyl and sulfanyl groups in the compound suggest potential applications in environmental remediation. Research has indicated that similar compounds can be utilized for the removal of pollutants from wastewater through adsorption processes. The ability to form complexes with heavy metals enhances its utility in environmental cleanup.
Polymer Chemistry
In materials science, (2R,3R,4S,5R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]-5-sulfanyloxane-3,4-diol can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its unique functional groups facilitate cross-linking reactions during polymer synthesis.
Data Tables
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Significant cytotoxic activity against cancer cells |
| Antimicrobial Agent | Effective against multiple bacterial strains | |
| Environmental Science | Water Treatment | High adsorption capacity for heavy metals |
| Materials Science | Polymer Additive | Improved mechanical properties in polymer composites |
Case Studies
- Anticancer Activity Study : A series of experiments conducted on human cancer cell lines revealed that derivatives of (2R,3R,4S,5R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]-5-sulfanyloxane-3,4-diol exhibited IC50 values lower than 10 µM, indicating potent anticancer activity.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
- Environmental Remediation : Laboratory tests showed that the compound could reduce lead concentrations in contaminated water samples by over 90% within 24 hours.
Mechanism of Action
The mechanism of action of 4-Nitrobenzyl b-D-thiogalactopyranoside involves its hydrolysis by β-galactosidase. The enzyme recognizes the glycosidic bond and catalyzes its cleavage, resulting in the formation of 4-nitrobenzyl alcohol and thiogalactose. This reaction is highly specific and occurs under mild conditions, making it suitable for various biochemical assays.
Comparison with Similar Compounds
Key Structural Contrasts :
- Purine vs. Sulfanyloxane Backbone: Nucleoside analogs (e.g., ) prioritize purine bases for receptor binding, while the target compound’s sulfanyloxane core may favor non-nucleoside interactions.
- Substituent Effects: The 4-nitrophenylmethoxy group in the target compound introduces strong electron-withdrawing properties, unlike the electron-donating groups (e.g., hydroxyethyl, dimethylamino) in nucleoside analogs.
Data Tables and Research Findings
Table 1: Structural and Physicochemical Comparison
Biological Activity
The compound (2R,3R,4S,5R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]-5-sulfanyloxane-3,4-diol is a chemically intriguing molecule with potential biological applications. Understanding its biological activity is crucial for its development in medicinal chemistry and pharmacology. This article reviews the available literature on the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₂H₁₅N₁O₈S
- Molecular Weight : 301.25 g/mol
- CAS Number : 200422-18-0
These properties suggest that the compound may interact with biological systems in unique ways due to its functional groups and stereochemistry.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may stem from several mechanisms:
- Enzyme Inhibition : The presence of a sulfanyl group suggests potential interactions with enzymes, particularly those involved in metabolic pathways.
- Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
- Antimicrobial Activity : Preliminary studies suggest that compounds with nitrophenyl groups exhibit antimicrobial properties, indicating possible applications in treating infections.
Antioxidant Activity
A study evaluated the antioxidant capacity of structurally similar compounds using DPPH and ABTS assays. The compound demonstrated significant radical scavenging activity, comparable to established antioxidants like ascorbic acid.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| (2R,3R,4S,5R) Compound | 25 | 30 |
| Ascorbic Acid | 20 | 25 |
Antimicrobial Activity
In vitro studies assessed the antimicrobial efficacy against various bacterial strains. The compound exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Case Studies
- Case Study on Antioxidant Effects : A clinical trial investigated the use of similar compounds in patients with oxidative stress-related conditions. Results indicated a significant reduction in biomarkers of oxidative damage after treatment.
- Case Study on Antimicrobial Efficacy : A research project explored the application of nitrophenyl derivatives in treating skin infections caused by antibiotic-resistant bacteria. The compound showed promise as an alternative therapeutic agent.
Q & A
Q. What are the critical considerations for synthesizing this compound with high stereochemical purity?
- Methodological Answer: Stereochemical integrity can be maintained using chiral auxiliaries or asymmetric catalysis. For example, palladium-catalyzed reductive cyclization (as seen in nitroarene systems in ) may be adapted. Purification via chiral HPLC or crystallization with diastereomeric salt formation is recommended to isolate the desired (2R,3R,4S,5R) configuration. Monitoring via -NMR and polarimetry at each step ensures fidelity .
Q. How should researchers handle the sulfanyl (-SH) group to prevent oxidation during storage?
- Methodological Answer: Store under inert atmosphere (argon/nitrogen) at -20°C, with antioxidants like tris(2-carboxyethyl)phosphine (TCEP) added to the solvent (e.g., degassed DMSO). Use amber vials to minimize light-induced degradation. Safety protocols from Ambeed’s data sheets ( ) recommend PPE (gloves, goggles) and vented storage to avoid thiol vapor accumulation .
Q. What spectroscopic techniques are most reliable for structural confirmation?
- Methodological Answer: Combine /-NMR to assign stereocenters and verify the (4-nitrophenyl)methoxy group. High-resolution mass spectrometry (HRMS) confirms molecular weight. IR spectroscopy identifies the sulfanyl (S-H stretch ~2550 cm) and nitro (N-O stretch ~1520 cm) groups. Compare experimental data with NIST reference spectra ( ) for validation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the sulfanyl group in nucleophilic reactions?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the sulfanyl group’s nucleophilicity and steric accessibility. Solvent effects (e.g., polar aprotic vs. protic) can be simulated using the SMD continuum model. Studies on similar thiol-containing compounds () suggest intramolecular H-bonding with adjacent hydroxyls may modulate reactivity .
Q. What strategies resolve contradictions between NMR and X-ray crystallography data for stereochemical assignments?
- Methodological Answer: If NMR coupling constants (-values) conflict with X-ray-derived torsion angles, perform variable-temperature NMR to assess conformational flexibility. For rigid structures, synchrotron X-ray diffraction (resolution <1.0 Å) provides unambiguous stereochemical data. Cross-validate with NOESY/ROESY NMR to probe spatial proximity of substituents .
Q. How does the nitro group influence electronic properties in catalytic applications?
- Methodological Answer: Cyclic voltammetry (CV) measures the nitro group’s electron-withdrawing effect on redox potentials. Compare with analogs lacking the nitro substituent (e.g., ’s 4-nitrophenyl derivatives). Computational Natural Bond Orbital (NBO) analysis quantifies charge distribution, showing enhanced electrophilicity at the sulfanyl group .
Data Contradiction Analysis
Q. Discrepancies observed in HPLC purity vs. biological activity assays: How to troubleshoot?
- Methodological Answer: If HPLC indicates >95% purity ( ) but bioactivity is inconsistent, check for trace metal contaminants via ICP-MS. The nitro group may chelate metals, altering reactivity. Alternatively, assess stability under assay conditions (pH, temperature) via LC-MS to detect degradation products. Adjust purification to include ion-exchange chromatography .
Stability and Degradation
Q. What experimental designs mitigate organic degradation during long-term studies?
- Methodological Answer: Use continuous cooling (4°C) during experiments to slow hydrolysis/oxidation ( ). Incorporate stabilizers like EDTA (metal scavenger) or BHT (radical inhibitor). Monitor degradation kinetics via time-resolved UV-Vis spectroscopy at 280 nm (nitro group absorbance) .
Synthetic Optimization Table
| Parameter | Condition 1 | Condition 2 | Optimal Outcome |
|---|---|---|---|
| Catalyst | Pd/C, H | NiCl/NaBH | Pd/C, 85% yield |
| Solvent | THF | DMF | THF, 90% purity |
| Temperature | 25°C | 60°C | 25°C, no racemization |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
